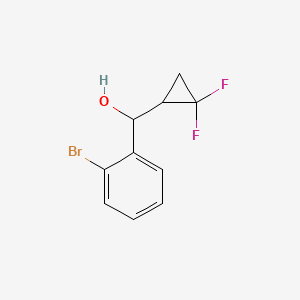
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
説明
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, also known as BDFM, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BDFM is a cyclopropyl alcohol derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
科学的研究の応用
Photolysis and Heterolytic Fragmentation
The molecule (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol has been studied in the context of photolysis and heterolytic fragmentation. In one study, alkyl radicals containing different beta-leaving groups underwent heterolytic fragmentation to generate olefin cation radicals. The major product formed was believed to result from hydrogen atom transfer to the oxygen of the olefin cation radical, followed by deprotonation. Laser flash photolysis experiments indicated that the reaction between the olefin cation radical and 1,4-cyclohexadiene occurs with a specific rate constant, providing insights into the reaction mechanisms and pathways (Bales et al., 2001).
Antioxidant Activity of Bromophenols
Bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, showed significant antioxidant activities. This study highlights the potential of these compounds in preventing oxidative deterioration of food and possibly contributing to antioxidant defenses in biological systems (Li et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Novel bromophenols, including derivatives of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, have been synthesized and evaluated for enzyme inhibitory activities. These compounds demonstrated significant inhibition of human cytosolic carbonic anhydrase II, suggesting potential applications in treating various diseases like glaucoma, epilepsy, and neurological disorders. The inhibitory capacities of these bromophenols open avenues for generating novel inhibitors with therapeutic applications (Balaydın et al., 2012).
Interaction with Alcohols and Impact on Molecular Structures
The interactions of alcohols with compounds structurally similar to (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol have been explored. In one study, the cyclic complexes formed between methanol and fluorophenylacetylenes were investigated. The results revealed significant insights into the structural motifs and hydrogen bonding behavior, indicating that fluorine substitution on the phenyl ring has a pronounced effect on hydrogen bonding interactions (Maity et al., 2011).
特性
IUPAC Name |
(2-bromophenyl)-(2,2-difluorocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-8-4-2-1-3-6(8)9(14)7-5-10(7,12)13/h1-4,7,9,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUNIWYQNFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(C2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1396135.png)
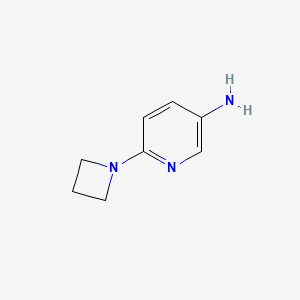

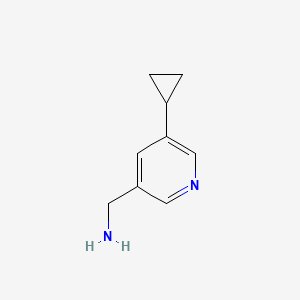

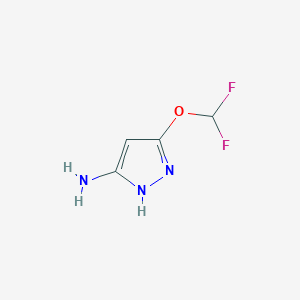
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
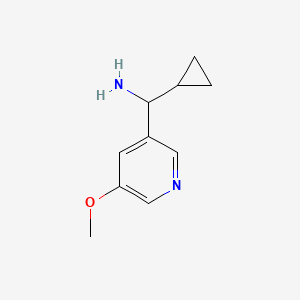
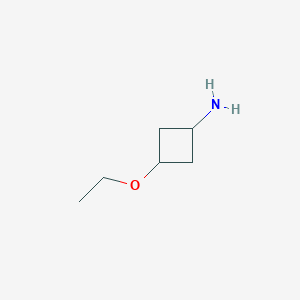
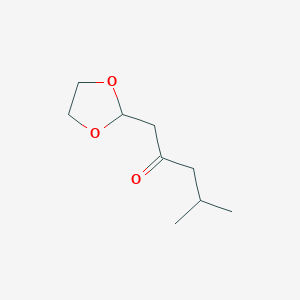
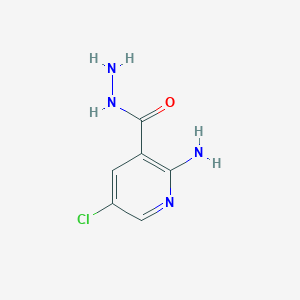

![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)